3-(Methoxymethyl)benzonitrile
Overview
Description
3-(Methoxymethyl)benzonitrile: is an organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . It is a derivative of benzonitrile, where a methoxymethyl group is attached to the benzene ring at the third position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Methoxymethyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzonitrile with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(Methoxymethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can serve as a model compound for understanding the metabolism and toxicity of nitriles .
Medicine: Its unique structure allows for the exploration of new pharmacophores and drug candidates .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form corresponding amides or acids, which can then interact with enzymes and receptors in biological systems. The methoxymethyl group can also influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
3-Methoxybenzonitrile: Similar structure but lacks the methoxymethyl group.
3-Hydroxybenzonitrile: Contains a hydroxyl group instead of a methoxymethyl group.
3-Methylbenzonitrile: Contains a methyl group instead of a methoxymethyl group.
Uniqueness: 3-(Methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(methoxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUAOPCJDOPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307677 | |
Record name | 3-(Methoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-86-2 | |
Record name | 3-(Methoxymethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1515-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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